1,2-Diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
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Overview
Description
1H-Benzimidazole, 1,2-diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
The synthesis of 1H-Benzimidazole, 1,2-diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may vary, but they generally involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 1,2-diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring. Common reagents used in these reactions include palladium catalysts, lithium aluminum hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzimidazole, 1,2-diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 1,2-diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1H-Benzimidazole, 1,2-diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- can be compared with other benzimidazole derivatives, such as:
1,2-Diphenylbenzimidazole: Similar in structure but lacks the dioxaborolan group.
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole: Contains a benzothiadiazole core instead of benzimidazole. The uniqueness of 1H-Benzimidazole, 1,2-diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
936901-91-6 |
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Molecular Formula |
C25H25BN2O2 |
Molecular Weight |
396.3 g/mol |
IUPAC Name |
1,2-diphenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole |
InChI |
InChI=1S/C25H25BN2O2/c1-24(2)25(3,4)30-26(29-24)19-15-16-22-21(17-19)27-23(18-11-7-5-8-12-18)28(22)20-13-9-6-10-14-20/h5-17H,1-4H3 |
InChI Key |
PLGAGTXQDPNYDY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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